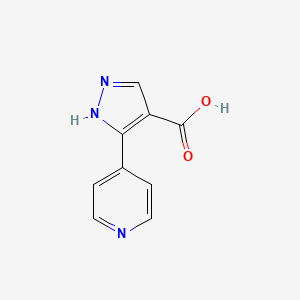

3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

CAS No.: 911462-25-4

Cat. No.: VC2627226

Molecular Formula: C9H7N3O2

Molecular Weight: 189.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 911462-25-4 |

|---|---|

| Molecular Formula | C9H7N3O2 |

| Molecular Weight | 189.17 g/mol |

| IUPAC Name | 5-pyridin-4-yl-1H-pyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C9H7N3O2/c13-9(14)7-5-11-12-8(7)6-1-3-10-4-2-6/h1-5H,(H,11,12)(H,13,14) |

| Standard InChI Key | WIBGOIFXFBESPB-UHFFFAOYSA-N |

| SMILES | C1=CN=CC=C1C2=C(C=NN2)C(=O)O |

| Canonical SMILES | C1=CN=CC=C1C2=C(C=NN2)C(=O)O |

Introduction

Fundamental Structural Properties

Chemical Identity and Composition

3-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound containing both pyrazole and pyridine rings in its structure. It belongs to the broader class of pyrazole carboxylic acids, which have garnered significant interest in medicinal chemistry. The compound exhibits a molecular formula of C₉H₇N₃O₂, similar to its positional isomer 4-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid . Its molecular weight is approximately 189.17 g/mol, with key elements being carbon, hydrogen, nitrogen, and oxygen arranged in a specific configuration that gives the molecule its distinctive properties.

The compound features a 1H-pyrazole ring with a pyridin-4-yl substituent at position 3 and a carboxylic acid group at position 4. This arrangement of functional groups creates a molecule with both acidic properties (from the carboxylic acid) and basic properties (from the nitrogen atoms in the heterocyclic rings). The compound's structure enables it to participate in various types of interactions, including hydrogen bonding, π-π stacking, and metal coordination.

Physical and Chemical Properties

The physical state of 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid at room temperature is typically a crystalline solid. While specific data for this exact compound is limited in the provided sources, its properties can be inferred from similar compounds. Based on comparable pyrazole carboxylic acids, it likely possesses a high melting point characteristic of carboxylic acids capable of forming hydrogen-bonded dimers .

The compound demonstrates moderate solubility in polar organic solvents such as ethanol, methanol, and DMSO, with limited solubility in non-polar solvents. In aqueous solutions, its solubility is pH-dependent due to the carboxylic acid group, with increased solubility at higher pH values when the carboxyl group is deprotonated. The compound can exist in different tautomeric forms due to the presence of the 1H-pyrazole ring, which can exhibit tautomerism between the N1 and N2 positions.

Synthesis Methodologies

Alternative Synthetic Routes

Chemical Reactivity

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality in 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid makes it susceptible to a range of transformations common to carboxylic acids. These include esterification, amidation, and reduction reactions.

Esterification can be achieved through reaction with alcohols under acidic conditions or via activation of the carboxylic acid using reagents such as thionyl chloride followed by reaction with an alcohol. For example, the conversion of pyrazole-4-carboxylic acids to their ethyl esters has been documented for similar compounds using ethanol in acidic medium .

The carboxylic acid group can also be converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃). The resulting acid chloride is a versatile intermediate that can react with various nucleophiles to form amides, esters, or other derivatives. This transformation has been demonstrated with similar 3-aryl-1-phenyl-1H-pyrazole-4-carboxylic acids .

Reactions Involving the Pyrazole Ring

The pyrazole ring in 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid possesses several reactive sites that can undergo further transformations. The NH group at position 1 can participate in N-alkylation reactions with alkyl halides in the presence of a base. This reactivity is similar to that observed in other pyrazole derivatives where N-alkylation is a common modification .

The C5 position of the pyrazole ring, being relatively electron-rich, can undergo electrophilic substitution reactions. Halogenation, nitration, and other electrophilic substitutions can occur at this position under appropriate conditions.

Coordination Chemistry

The nitrogen atoms in both the pyrazole and pyridine rings make 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid an excellent ligand for coordination with various metal ions. The compound can act as a multidentate ligand, coordinating through the pyrazole N2, pyridine N, and the carboxylate group after deprotonation.

This coordination ability opens up applications in the field of metal-organic frameworks (MOFs) and coordination polymers. The presence of multiple coordination sites allows for the construction of complex supramolecular architectures with potential applications in catalysis, gas storage, and separation technologies.

Biological Activities and Applications

Research Applications

3-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid serves as a valuable building block in the synthesis of more complex heterocyclic compounds. The carboxylic acid group can be modified to introduce various functionalities, making it a versatile synthetic intermediate.

In chemical research, this compound can be used as a model system to study the properties and reactivity of heterocyclic compounds containing both pyrazole and pyridine moieties. It can also serve as a ligand in studies of coordination chemistry and metal-organic framework construction.

Comparative Analysis with Related Compounds

Structural Variations and Isomers

3-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid belongs to a family of compounds that includes several positional isomers and structural analogs. A comparison with these related compounds provides insight into the structure-property relationships within this class of molecules.

Table 1: Comparison of 3-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid with Related Compounds

Reactivity Patterns

The positioning of substituents on the pyrazole ring significantly influences the reactivity patterns of these compounds. In 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, the pyridin-4-yl group at position 3 affects the electron distribution within the pyrazole ring, which in turn influences the reactivity of the carboxylic acid group and other positions on the ring.

The presence of the carboxylic acid group at position 4, adjacent to the pyridin-4-yl substituent, creates a specific electronic environment that distinguishes this compound from its isomers. This arrangement can affect properties such as acidity, tautomerism, and coordination behavior.

Future Research Directions

Emerging Applications

Emerging fields where 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid may find application include:

-

Development of stimuli-responsive materials based on its coordination properties

-

Design of selective sensors for metal ions or other analytes

-

Creation of novel heterogeneous catalysts for organic transformations

-

Formulation of targeted drug delivery systems utilizing its unique structural features

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume